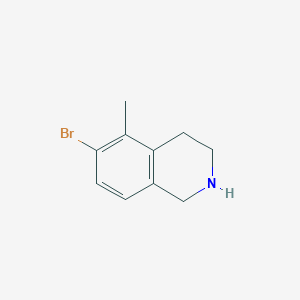
6-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
Synthesis Analysis
Research by Zlatoidský and Gabos (2009) involved the synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline, a closely related compound, via reductive amination. This highlights the compound’s relevance in synthetic chemistry, particularly in the development of analog compounds.Applications De Recherche Scientifique
Synthesis of Pyrrolo[2,1-a]isoquinolines
6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline plays a role in the synthesis of pyrrolo[2,1-a]isoquinolines. It reacts with activated alkynes to form stable tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides, which are precursors to substituted dihydropyrrolo[2,1-a]isoquinolines. This pathway is significant for the synthesis of various substituted isoquinolines (Voskressensky et al., 2010).
Synthesis of Isoquinolines
This compound is instrumental in the synthesis of substituted 1-methyl-3,4-dihydro-isoquinolines. These intermediates are used for creating a variety of substituted 1-β-phenylethyl-2-methyl-1,2,3,4-tetrahydro-isoquinolines. Some of these compounds have shown notable analgesic and spasmolytic properties (Brossi et al., 1960).
Convenient Synthesis Methods
The synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline, an analogous compound, involves a sequence of lithiation, formylation, reductive amination, and the removal of tert-butyl groups, demonstrating the versatility of this chemical structure in synthetic chemistry (Zlatoidský & Gabos, 2009).
Synthesis of Thiazolo[2,3-a]isoquinolines
6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline is related to the synthesis of hydrogenated thiazolo[2,3-a]isoquinolines. These compounds are prepared from 3,4-dihydroisoquinoline derivatives, showcasing the role of bromo-isoquinoline derivatives in creating diverse heterocyclic structures (Rozwadowska & Sulima, 2001).
Synthesis of Tetrahydroisoquinoline Derivatives
It also aids in synthesizing 8-substituted 2-methyl-1,2,3,4-tetrahydroisoquinolines. This process includes converting isoquinoline into bromo-nitro derivatives and then reducing them to amino derivatives, which are crucial steps in developing various pharmacologically relevant compounds (Rey, Vergnani & Dreiding, 1985).
Mécanisme D'action
Orientations Futures
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . Future research will likely focus on the development of these analogs and their potential applications in treating various diseases .
Propriétés
IUPAC Name |
6-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-9-4-5-12-6-8(9)2-3-10(7)11/h2-3,12H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKOTIPOXNSLKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCNC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3323929.png)
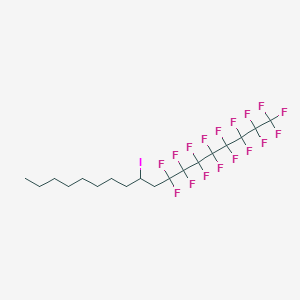
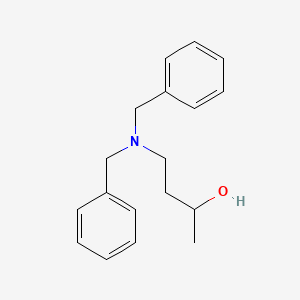
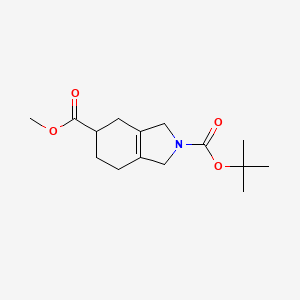

![Octahydro-2H-pyrido[4,3-b]morpholin-3-one](/img/structure/B3323958.png)
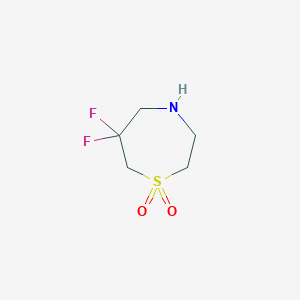

![7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B3323986.png)




![2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid](/img/structure/B3324021.png)
